Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate
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Overview
Description
Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate: is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate typically involves the esterification of 2-[2-(2-hydroxyethyl)phenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Oxidation: 2-[2-(2-carboxyethyl)phenyl]acetic acid.
Reduction: 2-[2-(2-hydroxyethyl)phenyl]ethanol.
Substitution: 2-[2-(2-hydroxyethyl)-4-nitrophenyl]acetate or 2-[2-(2-hydroxyethyl)-4-bromophenyl]acetate.
Scientific Research Applications
Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Additionally, the ester group can undergo hydrolysis in vivo, releasing the active phenylacetic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar in structure but lacks the phenyl ring, making it less hydrophobic and less likely to interact with aromatic receptors.
Ethyl 2-[2-(2-hydroxyethyl)phenyl]propanoate: Similar but with an additional methyl group on the acetic acid moiety, which can affect its reactivity and biological activity.
Uniqueness: Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate is unique due to its combination of an ethyl ester and a hydroxyethyl-substituted phenyl ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOYIHXMBIZLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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